3-Bromopyrazolo[1,5-a]pyrimidin-6-ol
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Overview
Description
Preparation Methods
The synthesis of 3-Bromopyrazolo[1,5-a]pyrimidin-6-ol typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with brominating agents. One common method includes the use of β-enaminone derivatives under microwave irradiation to obtain various substituted products . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
3-Bromopyrazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include iodomethane, palladium catalysts, and various bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromopyrazolo[1,5-a]pyrimidin-6-ol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents due to its ability to inhibit specific enzymes and pathways.
Biological Research: The compound is used in studies related to enzyme inhibition and cellular signaling pathways.
Material Science: Its unique photophysical properties make it useful in the development of new materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 3-Bromopyrazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, leading to the disruption of cellular processes. The exact pathways involved depend on the specific biological context and the target enzyme or receptor .
Comparison with Similar Compounds
3-Bromopyrazolo[1,5-a]pyrimidin-6-ol is unique compared to other pyrazolo[1,5-a]pyrimidine derivatives due to its bromine substitution, which imparts distinct chemical and biological properties. Similar compounds include:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidin-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-5-2-9-10-3-4(11)1-8-6(5)10/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGBGKOBAQHWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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